molecular formula C21H24N4O3S B2723291 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1396846-71-1

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2723291
CAS No.: 1396846-71-1
M. Wt: 412.51
InChI Key: QUFCTBKMCWUPES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an isonicotinoyl group, and a methylthiophenyl group. The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the piperidine ring might undergo reactions typical of secondary amines, while the isonicotinoyl group might participate in reactions typical of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces within the compound .

Scientific Research Applications

Synthesis and Characterization

Research efforts often focus on the synthesis and characterization of novel compounds with potential applications in medicinal chemistry and biochemistry. For example, studies have detailed the synthesis of various Schiff bases and their evaluation for antibacterial activity, showcasing a common approach in developing new therapeutic agents (Ahmed S. M. Al‐Janabi, A. O. Elzupir, T. Yousef, 2020). Similarly, research on N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent orally active human NK1 antagonists illustrates the exploration of new molecules for their potential therapeutic benefits (T. Ladduwahetty et al., 1996).

Potential Therapeutic Applications

Many studies aim to identify the therapeutic potential of new chemical entities. For instance, the investigation of organotin(IV) complexes for their anticancer properties highlights the interdisciplinary approach of chemistry and biology in drug discovery (T. S. Basu Baul et al., 2009). Another study synthesized and evaluated isonicotinamides for imaging of GSK-3 enzyme in Alzheimer's disease, indicating the role of chemical synthesis in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao, Min Wang, Q. Zheng, 2017).

Mechanistic Studies and Biochemical Insights

Research also delves into understanding the biochemical and molecular mechanisms underlying the activity of compounds. For example, the study of N1-methylnicotinamide's role as an endogenous marker for renal cationic transport highlights its importance in physiological and pathophysiological processes, providing insights into renal function and potential therapeutic targets (C. Musfeld et al., 2001).

Future Directions

The future directions for research on this compound would likely depend on its intended use and its observed properties . For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-29-18-4-2-3-17(13-18)24-20(27)19(26)23-14-15-7-11-25(12-8-15)21(28)16-5-9-22-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFCTBKMCWUPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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